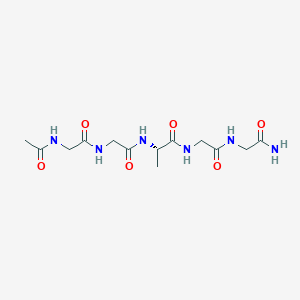![molecular formula C19H22N4O B12567849 N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine CAS No. 562050-11-7](/img/structure/B12567849.png)
N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine is a complex organic compound that features a naphthyridine core substituted with a methoxyphenyl group and a butane-1,4-diamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxyphenyl-substituted naphthyridine with butane-1,4-diamine under controlled conditions. The reaction often requires the use of solvents such as ethanol and catalysts like hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines or other functional group transformations.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .
Aplicaciones Científicas De Investigación
N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells
Mecanismo De Acción
The mechanism of action of N1-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methoxyphenyl)-benzene-1,4-diamine: Shares the methoxyphenyl group but differs in the core structure.
1-(4-Methoxyphenyl)-N-methylethanamine hydrochloride: Similar in having a methoxyphenyl group but with a different amine structure
Uniqueness
N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine is unique due to its naphthyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
562050-11-7 |
|---|---|
Fórmula molecular |
C19H22N4O |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
N'-[7-(4-methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine |
InChI |
InChI=1S/C19H22N4O/c1-24-15-8-6-14(7-9-15)17-13-18-16(5-4-12-21-18)19(23-17)22-11-3-2-10-20/h4-9,12-13H,2-3,10-11,20H2,1H3,(H,22,23) |
Clave InChI |
KZVQKWDMKQZUNK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC(=C3C=CC=NC3=C2)NCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


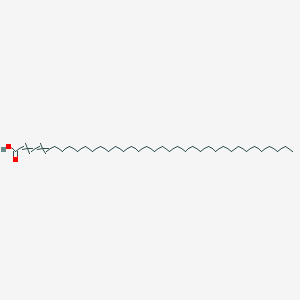


![N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12567784.png)
![3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one](/img/structure/B12567786.png)
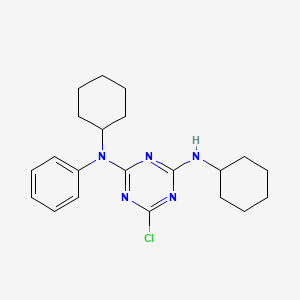
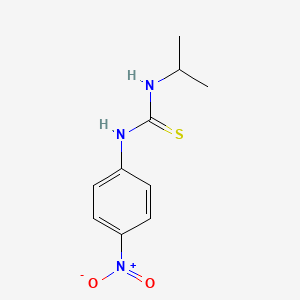
![1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine](/img/structure/B12567825.png)
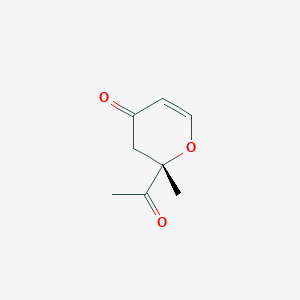
![N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide](/img/structure/B12567851.png)
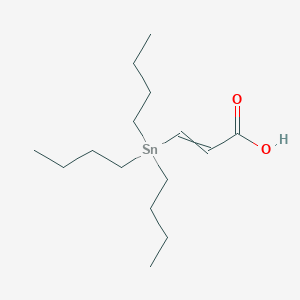

![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
